2-Chloro-3-fluoro-5-methylbenzoic acid
Description
2-Chloro-3-fluoro-5-methylbenzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₈H₆ClFO₂. It features a carboxylic acid group at position 1, a chlorine atom at position 2, a fluorine atom at position 3, and a methyl group at position 5 on the benzene ring. This substitution pattern creates distinct electronic and steric effects, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-3-fluoro-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCCDJJKKDAAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272574 | |
| Record name | Benzoic acid, 2-chloro-3-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427373-69-0 | |
| Record name | Benzoic acid, 2-chloro-3-fluoro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427373-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-3-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-fluoro-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination and fluorination of methylbenzoic acid derivatives. For example, starting with 3-methylbenzoic acid, chlorination can be achieved using chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl3). Fluorination can be carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
2-Chloro-3-fluoro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets. For example, in enzyme studies, it may act as an inhibitor or substrate, affecting the enzyme’s activity and function. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Electronic and Steric Effects
- Acidity: The carboxylic acid group’s acidity is influenced by substituents. Electron-withdrawing groups (Cl, F) enhance acidity, while electron-donating groups (CH₃) reduce it. For example, the target compound’s acidity is lower than 2-chloro-5-cyano-3-methylbenzoic acid due to the absence of a cyano group .
- Reactivity : Substituent positions dictate regioselectivity in reactions. The target compound’s Cl and F at positions 2 and 3 create meta-directing effects, whereas 2-chloro-5-fluoro-3-methylbenzoic acid’s para-oriented Cl and F may favor different reaction pathways .
Commercial and Industrial Relevance
- The target compound’s discontinued status contrasts with structurally distinct analogs like BA-3121, which remain in use. This may reflect challenges in scalability, regulatory hurdles, or superior performance of alternatives .
Biological Activity
2-Chloro-3-fluoro-5-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
This compound has the molecular formula C8H6ClF O2, with a molecular weight of approximately 188.58 g/mol. The compound features a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position on the benzene ring. These substituents affect its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
- Antimicrobial Activity : The halogenated structure enhances its potential as an antimicrobial agent by disrupting microbial membranes or inhibiting essential microbial enzymes.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting cellular integrity or inhibiting critical metabolic functions.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 75 μg/mL |
| Pseudomonas aeruginosa | 100 μg/mL |
Case Studies
-
Study on Antibacterial Activity :
A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of various benzoic acid derivatives, including this compound. The results demonstrated its potential to inhibit biofilm formation in Staphylococcus aureus, suggesting applications in preventing infections associated with medical devices . -
Antifungal Evaluation :
Another investigation focused on the antifungal properties of halogenated benzoic acids. The study found that this compound showed significant activity against Candida albicans, making it a candidate for further development as an antifungal agent .
Pharmacological Applications
The unique structure of this compound positions it as a valuable building block in drug development:
- Anticancer Research : Preliminary studies have explored its role in synthesizing compounds with anticancer properties, particularly against colorectal cancer cell lines.
| Compound | Target Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | HCT116 | 15 |
| Derivative B | HT29 | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
